molecular formula C13H17NO4 B13105614 N-Acetyl-2,6-dimethyl-DL-tyrosine CAS No. 1255098-61-3

N-Acetyl-2,6-dimethyl-DL-tyrosine

Cat. No.: B13105614
CAS No.: 1255098-61-3
M. Wt: 251.28 g/mol
InChI Key: UQCXPMLJVNKXEH-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology Research

Non-canonical amino acids are invaluable tools in modern chemical biology. rsc.orgdigitellinc.com Their site-specific incorporation into proteins allows researchers to introduce probes for spectroscopy, new reactive handles for bioconjugation, and altered steric or electronic properties to probe enzyme mechanisms and protein-protein interactions. acs.orgnih.gov This expansion of the genetic code provides a powerful method for engineering proteins with novel functions and for dissecting complex biological systems with a level of precision not achievable with the standard 20 amino acids. vu.nl

Contextualizing Tyrosine Derivatives in Scholarly Investigations

Tyrosine and its derivatives are of particular interest due to the phenolic side chain, which can participate in hydrogen bonding, act as a nucleophile, and undergo redox reactions. acs.org The modification of tyrosine's aromatic ring or its amino and carboxyl groups can modulate these properties, making its derivatives powerful tools in research. nih.govfrontiersin.orgresearchgate.net For instance, halogenated tyrosine analogs have been used as spectroscopic probes to investigate enzyme mechanisms. acs.org The synthesis and study of various tyrosine derivatives contribute to a deeper understanding of protein structure and function, and have led to the development of novel therapeutics. nih.govfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1255098-61-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

InChI

InChI=1S/C13H17NO4/c1-7-4-10(16)5-8(2)11(7)6-12(13(17)18)14-9(3)15/h4-5,12,16H,6H2,1-3H3,(H,14,15)(H,17,18)

InChI Key

UQCXPMLJVNKXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Acetyl 2,6 Dimethyl Dl Tyrosine and Analogues

Stereoselective Synthesis Approaches for Tyrosine Derivatives

The creation of specific stereoisomers is a critical aspect of synthesizing biologically active molecules. For tyrosine derivatives, controlling the stereochemistry at the α-carbon and introducing substituents on the aromatic ring without racemization are paramount challenges.

Palladium-Catalyzed Directed C–H Functionalization for Ortho-Dimethylation

A significant breakthrough in the synthesis of 2,6-dimethyltyrosine derivatives has been the application of palladium-catalyzed C–H functionalization. This method provides a direct and efficient route for the ortho-dimethylation of tyrosine. One notable strategy involves the use of a picolinamide (B142947) directing group attached to the amino group of a tyrosine precursor. This directing group positions the palladium catalyst in close proximity to the ortho C–H bonds of the aromatic ring, facilitating their sequential methylation.

A key advantage of this methodology is its ability to achieve ortho-dimethylation without causing racemization at the susceptible α-chiral center of the amino acid. The synthesis of (S)-N-Boc-2,6-dimethyltyrosine has been successfully demonstrated using this approach, highlighting its practicality for preparing this synthetically important building block. acs.orgnih.gov The reaction typically employs a palladium catalyst, a suitable methylating agent, and an oxidant. The choice of reaction conditions is crucial to ensure high yields and maintain the stereochemical integrity of the product.

In a related approach, the introduction of a bulky dibenzylamine (B1670424) group on the tyrosine aromatic nucleus has been shown to force mono-ortho-methylation over the double methylation, providing a route to (L)-2-methyl tyrosine (Mmt). nih.gov This demonstrates the tunability of palladium-catalyzed C–H activation for achieving selective methylation patterns on the tyrosine scaffold. nih.gov

Microwave-Assisted Negishi Coupling in the Synthesis of Unnatural Tyrosine Derivatives

The Negishi cross-coupling reaction, which forms carbon-carbon bonds between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for synthesizing unnatural amino acids. rsc.org The use of microwave irradiation has been shown to significantly accelerate this reaction, making it a high-speed and efficient method. technologynetworks.comtechnologynetworks.com

For the synthesis of unnatural tyrosine derivatives, a key application of this method involves the coupling of a suitably protected and functionalized tyrosine precursor (as the organic halide) with an organozinc reagent. A notable example is the synthesis of Boc-2′,6′-dimethyl-l-tyrosine, where a microwave-assisted Negishi coupling serves as the crucial carbon-carbon bond-forming step. researchgate.net This approach offers a rapid and effective alternative to more traditional, often lengthy, synthetic routes. researchgate.net The wide functional group tolerance of organozinc reagents is a significant advantage of the Negishi coupling. technologynetworks.com

Strategies for Maintaining and Enhancing Chiral Purity (Enantiomeric Excess)

Maintaining the enantiomeric purity of the starting chiral material throughout a multi-step synthesis is a critical challenge. In the synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine and its chiral analogues, several strategies are employed to prevent racemization at the α-carbon.

One of the most effective strategies is the careful selection of reaction conditions and reagents that are known to be non-racemizing. For instance, in the palladium-catalyzed ortho-dimethylation of tyrosine derivatives, it has been demonstrated that the reaction sequence can be performed without any racemization occurring at the α-chiral centers. acs.orgnih.gov

Another key strategy involves the use of protecting groups on the amino and carboxyl functionalities of the amino acid. These protecting groups not only prevent unwanted side reactions but can also help to rigidify the molecule, thereby reducing the likelihood of racemization. The choice of protecting group and the conditions for its introduction and removal are critical to preserving stereochemical integrity.

Enzymatic and biocatalytic methods are also powerful tools for ensuring high enantiomeric excess. nih.gov Enzymes can be engineered to perform highly stereoselective transformations, providing access to enantiomerically pure non-canonical amino acids that are challenging to synthesize using traditional chemical methods. nih.govcaltech.edu

N-Acetylation Chemistry in Amino Acid Derivatization

N-acetylation is a common chemical modification of amino acids, involving the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group. wikipedia.org This derivatization changes the chemical properties of the amino acid, for instance, by making it more hydrophobic. wikipedia.org

The N-acetylation of tyrosine and its derivatives can be achieved using various acetylating agents, with acetic anhydride (B1165640) being a common choice. The reaction is typically carried out under conditions that facilitate the acylation of the amino group. In the case of tyrosine, the phenolic hydroxyl group can also be acetylated, leading to the formation of O,N-diacetyl-L-tyrosine as a potential impurity. google.com

A developed method for the preparation of N-acetyl-L-tyrosine involves an acylation reaction with acetic anhydride and L-tyrosine under alkaline conditions. google.com By controlling the amount of acetic anhydride (less than 2 equivalents), the formation of the diacetylated impurity and optical isomers can be minimized. google.com Subsequent adjustment of the pH allows for the hydrolysis of any O-acetyl groups, leading to the desired N-acetylated product with high yield and optical purity. google.com

The N-acetylation of amino acids can also be achieved through enzymatic catalysis. N-terminal acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal α-amino group of proteins. wikipedia.org While this process is primarily studied in the context of protein modification, the principles of enzymatic acetylation could potentially be applied to the synthesis of N-acetylated amino acids.

Enzymatic and Biocatalytic Synthesis of Noncanonical Amino Acids

The synthesis of non-canonical amino acids (ncAAs), such as this compound, presents significant challenges for traditional organic synthesis, particularly concerning stereoselectivity and functional group compatibility. nih.govcaltech.edu Enzymatic and biocatalytic approaches have emerged as powerful alternatives, offering highly selective and environmentally benign routes to these valuable molecules. nih.govcaltech.edu

Enzymes can be engineered to synthesize ncAAs with high efficiency and to expand the amino acid alphabet. nih.govcaltech.edu This is particularly advantageous for creating enantiomerically pure amino acids in aqueous media without the need for protecting groups. nih.gov

Several classes of enzymes are being explored for the synthesis of ncAAs:

Ammonia (B1221849) Lyases: These enzymes can catalyze the asymmetric addition of ammonia to prochiral substrates, yielding enantiopure α-amino acids. nih.gov

Aminotransferases: These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can be used for the selective transfer of an amino group to a keto acid precursor, enabling the synthesis of a wide range of amino acids. nih.gov

Aldolases: Engineered aldolases can perform highly selective decarboxylative aldol (B89426) additions to create γ-hydroxy amino acids, a class of non-standard amino acids found in bioactive natural products. nih.gov

Photobiocatalysis: A recent development involves the synergistic merger of photoredox catalysis and PLP biocatalysis. oup.comsciencedaily.com This approach uses light to generate a carbon-centered radical that can then be incorporated into an amino acid backbone, enabling the synthesis of novel ncAAs. oup.comsciencedaily.com

While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis offer a promising avenue for future research. Engineered enzymes could potentially be developed to perform the ortho-dimethylation of a tyrosine precursor and subsequent N-acetylation in a one-pot, stereoselective manner. The continued development of new biocatalysts and the engineering of existing enzymes hold great promise for the efficient and sustainable production of complex non-canonical amino acids. nih.gov

Chemical Modifications and Derivatization Studies of N Acetyl 2,6 Dimethyl Dl Tyrosine

Rational Design and Synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine Analogues

The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt) has been widely used in the development of synthetic opioid ligands, where its inclusion often leads to superior potency. researchgate.net However, the cost and difficulty of its synthesis have spurred the development of more efficient methods. researchgate.net A key challenge in the synthesis is the ortho-dimethylation of the tyrosine ring without causing racemization at the chiral alpha-carbon. researchgate.net

Researchers have developed several strategies to synthesize Dmt and its analogues. One notable method is a three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine that utilizes a microwave-assisted Negishi coupling for the critical carbon-carbon bond formation. researchgate.net Another approach involves a palladium-catalyzed directed C-H dimethylation of picolinamide (B142947) derivatives, which allows for the creation of a library of L-phenylalanines with methyl groups at the 2 and 6 positions and various other functional groups at the 4-position. nih.gov This method enables the alteration of both electronic and steric properties of the resulting amino acid derivatives. nih.gov

Analogues have also been designed by replacing the hydroxyl group entirely. For instance, 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) was synthesized as a Dmt analogue where a carbamoyl (B1232498) group replaces the hydroxyl function and the alpha-amino group is absent. researchgate.net These rational design and synthesis efforts have expanded the chemical toolbox available for probing biological systems.

Synthetic MethodKey ReactionStarting Material TypePrimary AdvantageReference
Microwave-Assisted Negishi CouplingC-C bond formationProtected tyrosine derivativeRapid and efficient synthesis of Boc-2',6'-dimethyl-l-tyrosine. researchgate.net
Picolinamide-Enabled C-H DimethylationPd-catalyzed C-H activationp-Dibenzylamino phenylalanine derivativeAllows for diverse functionalities at the 4-position of the ring. nih.gov
Multi-step Organic SynthesisVaries (e.g., Sandmeyer, reduction, hydrolysis)Substituted toluenesCreates analogues with non-hydroxyl functionality, like carbamoyl groups. researchgate.net

Investigation of Aromatic Substitutions beyond Dimethylation in Tyrosine Derivatives

While dimethylation has proven valuable, researchers have explored a wider range of substitutions on the tyrosine aromatic ring to modulate its properties. The tyrosine ring is activated towards electrophilic aromatic substitution due to its electron-donating hydroxyl group. researchgate.net This reactivity has been exploited to introduce various substituents.

One common modification is halogenation. The reaction of tyrosine with chlorine, for example, leads to electrophilic substitution primarily at the ortho positions, resulting in the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine. researchgate.net

More complex substitutions can be achieved using modern cross-coupling reactions. An efficient synthesis of various ring-substituted tyrosine analogues has been described using Suzuki cross-couplings. nih.gov This method involves coupling a protected l-3-iodotyrosine with a series of boronic acid derivatives to introduce both condensed and conjugated aromatic systems in high yields. nih.gov Furthermore, substitutions with various electron-withdrawing groups at the para position of the phenyl ring have been shown to improve the self-assembly and hydrogelation properties of peptides. rsc.org A Pd-catalyzed C-H activation strategy has also been used to install a variety of electron-withdrawing, electron-donating, or bulky groups at the 4-position of 2,6-dimethylphenylalanine derivatives. nih.gov

Substitution TypePosition(s)Synthetic MethodExample SubstituentReference
Halogenation3 and 5Electrophilic Aromatic Substitution-Cl researchgate.net
Aromatic/Conjugated Systems3Suzuki Cross-CouplingNaphthyl, various aryl groups nih.gov
Electron-Withdrawing Groups4Standard peptide synthesis/modificationNitro (-NO2), Cyano (-CN) rsc.org
Diverse Functional Groups4Pd-catalyzed C-H activationElectron-donating, electron-withdrawing, bulky groups nih.gov

Stereochemical Control and Its Impact on Derivative Synthesis and Function

Maintaining stereochemical purity at the alpha-carbon is critical during the synthesis of tyrosine derivatives, as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. The synthesis of enantiomerically pure aromatic-ring-substituted tyrosine derivatives has been achieved through methods that exert precise stereochemical control. nih.gov

One successful approach is the asymmetric hydrogenation of an α-enamide precursor. nih.gov Alternatively, a racemic mixture can be synthesized and then resolved using enzymatic methods to isolate the desired enantiomer. nih.gov It is also crucial that the synthetic route itself does not induce racemization. For example, a reported synthesis of (S)-N-Boc-2,6-dimethyltyrosine using palladium-catalyzed C–H functionalization was noted to proceed with no racemization at the susceptible α-chiral center throughout the reaction sequence. researchgate.net This preservation of stereointegrity is essential for producing derivatives that can be reliably incorporated into peptides to study structure-activity relationships.

Advanced Analytical and Spectroscopic Characterization of N Acetyl 2,6 Dimethyl Dl Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Acetyl-2,6-dimethyl-DL-tyrosine. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their connectivity can be established.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The acetylation of the amino group and the methylation of the phenyl ring significantly influence the chemical shifts.

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the aromatic protons, the benzylic protons (β-protons), the α-proton, and the two methyl groups on the phenyl ring. The N-acetyl group introduces a characteristic singlet peak around 2.0 ppm. nih.gov The methyl groups on the phenyl ring would also appear as a singlet, typically in the region of 2.1-2.5 ppm. The protons of the aromatic ring will be shifted due to the presence of the methyl and hydroxyl groups.

The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the acetyl group and the carboxylic acid carbon will appear at the downfield end of the spectrum (170-185 ppm). libretexts.org The carbons of the aromatic ring will resonate between 125 and 150 ppm. libretexts.org The methyl carbons of the acetyl and dimethylphenyl groups will be found at the upfield end of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0 (s, 3H)~23
Phenyl CH₃~2.2 (s, 6H)~20
α-CH~4.5 (dd, 1H)~55
β-CH₂~3.0 (m, 2H)~37
Aromatic CH~6.8 (s, 2H)~129
Aromatic C-OHN/A~155
Aromatic C-CH₃N/A~130
Aromatic C-CH₂N/A~128
Carboxyl COOH~12.0 (s, 1H)~175
Acetyl C=ON/A~172

s = singlet, dd = doublet of doublets, m = multiplet

Two-Dimensional (2D) NMR Techniques for Molecular Interaction Studies

To confirm the structural assignments from 1D NMR, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbons. Key correlations would be observed between the α-proton and the β-protons, confirming the amino acid backbone structure. reed.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the α-proton signal to the α-carbon signal.

The acetyl methyl protons to the acetyl carbonyl carbon.

The α-proton to the carboxyl carbon and the acetyl carbonyl carbon.

The β-protons to the aromatic ring carbons.

The aromatic protons to the surrounding aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

LC-MS is a powerful technique for analyzing complex mixtures and confirming the molecular weight of the target compound. nih.gov For this compound, a reversed-phase LC method would be coupled to an electrospray ionization (ESI) mass spectrometer.

The expected monoisotopic mass of this compound (C₁₃H₁₇NO₄) is approximately 251.1158 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 252.1231.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing structural confirmation. nih.gov Key expected fragment ions would result from the loss of water (-18 u), the loss of the acetyl group (-42 u), and cleavage of the amino acid backbone.

Predicted LC-MS Fragmentation Data for this compound

Fragment IonDescriptionPredicted m/z
[M+H]⁺Protonated molecule252.12
[M+H - H₂O]⁺Loss of water from carboxylic acid234.11
[M+H - CH₂CO]⁺Loss of ketene (B1206846) from acetyl group210.11
Immonium IonCleavage at the α-carbon164.09

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. sigmaaldrich.com Silylation is a common derivatization technique for amino acids, where active hydrogens on hydroxyl and carboxyl groups are replaced with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) group. thermofisher.com

A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com The derivatization of this compound would involve the silylation of both the carboxylic acid and the phenolic hydroxyl group, resulting in a di-TMS derivative. This increases the molecular weight and volatility, allowing for analysis by GC-MS. mdpi.com

The mass spectrum of the di-TMS derivative would show a molecular ion peak corresponding to the increased mass and characteristic fragmentation patterns of TMS-derivatized compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is the standard method for determining the purity of this compound and for its separation from any starting materials or byproducts. nih.gov A reversed-phase HPLC method is typically employed for the analysis of aromatic amino acids. researchgate.net

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is well-suited for retaining the relatively nonpolar aromatic compound.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to achieve good separation. nih.gov

Detection: A UV detector set at a wavelength where the phenyl ring exhibits strong absorbance (around 274 nm for tyrosine derivatives) would be used for detection and quantification.

Reverse-Phase HPLC for Compound Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of N-acetylated amino acids like this compound. It is primarily used to determine the purity of a sample and to quantify the compound in various mixtures. The method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed Research Findings: In a typical RP-HPLC analysis, the compound is dissolved in a suitable solvent and injected into the chromatograph. The separation occurs on a C18 column, which is packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, creating a nonpolar environment. insights.bioinsights.bio The mobile phase often consists of an aqueous component, such as water with an acid modifier like trifluoroacetic acid (TFA), and an organic component, like acetonitrile or methanol (B129727). insights.bioajpp.insemanticscholar.org The TFA aids in protonating the carboxylic acid group, improving peak shape and retention.

By running a gradient of increasing organic solvent concentration, compounds are eluted from the column in order of increasing hydrophobicity. This compound, with its acetyl and dimethyl groups, is more hydrophobic than native tyrosine and will thus be retained longer on the column. Detection is commonly achieved using a UV detector, typically set at a wavelength where the phenyl group of the tyrosine moiety absorbs, such as around 212 nm or 275 nm. insights.bioatlantis-press.com The retention time of the compound under specific conditions is a key identifier, while the area under the peak is proportional to its concentration, allowing for quantification. ajpp.in The specificity and robustness of such methods make them ideal for quality control and stability studies. insights.bioajpp.in

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds. insights.bio
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides protons to suppress ionization and improve peak shape. insights.bio
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte. insights.bio
Elution Mode Isocratic or GradientIsocratic for simple mixtures, gradient for complex samples to optimize resolution. insights.biosemanticscholar.org
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation efficiency. insights.bio
Column Temp. 25 °CMaintained for reproducible retention times. insights.bio
Detection UV at 212 nm or 275 nmWavelengths for detecting the aromatic ring of the tyrosine derivative. insights.bioatlantis-press.com
Injection Vol. 20 µLStandard volume for analytical HPLC. insights.bio

Chiral HPLC for Enantiomeric Purity Determination

Since this compound is synthesized as a racemic (DL) mixture, it contains equal amounts of two enantiomers: N-Acetyl-2,6-dimethyl-D-tyrosine and N-Acetyl-2,6-dimethyl-L-tyrosine. Chiral HPLC is an essential technique to separate and quantify these enantiomers, which is critical as they often exhibit different biological activities. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings: The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.com These phases allow for direct analysis without prior derivatization. sigmaaldrich.com

The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector on the CSP. The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, is optimized to maximize the selectivity (separation factor) between the two enantiomer peaks. sigmaaldrich.com In many cases involving teicoplanin-based CSPs, the D-enantiomer is retained more strongly than the L-enantiomer. sigmaaldrich.com By integrating the peak areas of the separated enantiomers, their relative proportions and the enantiomeric excess (ee) of a sample can be accurately determined.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Resolution

ParameterConditionRationale
Column Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µmA teicoplanin-based CSP known for excellent resolution of amino acid enantiomers. sigmaaldrich.com
Mobile Phase Methanol/Water/Formic Acid mixtureThe ratio is optimized to achieve baseline separation of the D- and L-enantiomers. sigmaaldrich.com
Elution Mode IsocraticGenerally preferred for chiral separations to maintain stable interactions with the CSP.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CControlled temperature ensures reproducible chiral recognition.
Detection UV at 275 nmDetection of the tyrosine chromophore.
Expected Elution Peak 1: L-enantiomer, Peak 2: D-enantiomerBased on typical interactions with teicoplanin CSPs. sigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral HPLC can separate enantiomers, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and thus the absolute configuration (R or S) at the chiral center.

Detailed Research Findings: To perform this analysis, a high-quality single crystal of one of the purified enantiomers of N-Acetyl-2,6-dimethyl-tyrosine must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data processing allows for the construction of a 3D model of the molecule.

The analysis provides detailed structural information, including bond lengths, bond angles, and torsion angles. For determining absolute configuration, the anomalous dispersion effect is often used. The final refinement of the crystal structure results in a low R-value, indicating a good fit between the experimental data and the proposed model. researchgate.net The output includes precise atomic coordinates and crystallographic parameters such as the space group and unit cell dimensions, which serve as an unambiguous fingerprint of the compound's solid-state structure. researchgate.net

Table 3: Exemplar Data Obtained from X-ray Crystallographic Analysis

ParameterExample ValueDescription
Chemical Formula C₁₁H₁₃NO₄The elemental composition of the molecule. nih.gov
Formula Weight 223.22 g/mol The molecular mass of the compound. nih.gov
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice. chapman.edu
Space Group e.g., P2₁/nA specific description of the crystal's symmetry elements. chapman.edu
Unit Cell: a, b, c e.g., 8.9 Å, 9.7 Å, 17.7 ÅThe dimensions of the unit cell along the crystal axes. researchgate.net
Unit Cell: α, β, γ e.g., 90°, 89.7°, 90°The angles between the unit cell axes. researchgate.net
Absolute Configuration e.g., (S) or (R)Unambiguously defines the stereochemistry at the chiral carbon.
Final R-value < 0.06A measure of the agreement between the crystallographic model and the experimental data. researchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy for Interaction Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of fluorescent molecules (fluorophores) and their interactions with the local environment. The tyrosine moiety in this compound serves as an intrinsic fluorophore, allowing its behavior to be monitored spectroscopically.

Detailed Research Findings: Steady-State Fluorescence: This technique involves exciting the sample at a fixed wavelength and recording the resulting emission spectrum. For the tyrosine chromophore, excitation typically occurs around 275 nm, with emission peaking near 304-308 nm. atlantis-press.com The exact position and intensity of the emission peak are highly sensitive to the polarity of the fluorophore's environment. For instance, if the compound binds to a hydrophobic pocket in a protein, a blue shift (a shift to a shorter wavelength) in the emission maximum and an increase in fluorescence intensity are often observed. The pH of the solution can also significantly affect fluorescence intensity. atlantis-press.com

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time (typically nanoseconds) after excitation with a short pulse of light. The resulting fluorescence lifetime is a characteristic property of a fluorophore in a specific environment. Changes in the fluorescence lifetime of this compound can provide detailed information about dynamic processes such as binding to macromolecules, conformational changes, or proximity to quenching agents. For example, the binding of the compound to a protein could result in a change in its fluorescence lifetime, which can be used to characterize the binding kinetics and affinity.

Table 4: Spectroscopic Fluorescence Properties of the Tyrosine Moiety

ParameterTypical Value/ObservationInformation Gained
Excitation Maximum (λex) ~275 nmOptimal wavelength to excite the tyrosine fluorophore. atlantis-press.com
Emission Maximum (λem) ~304 - 308 nmThe peak of the fluorescence emission spectrum. atlantis-press.com
Quantum Yield Varies with environmentEfficiency of the fluorescence process; sensitive to solvent polarity and binding.
Fluorescence Lifetime (τ) Nanoseconds (e.g., ~3 ns)Characteristic decay time; changes upon binding or interaction with quenchers.
Spectral Shifts Blue or Red shifts in λemIndicates changes in the polarity of the microenvironment around the fluorophore.
Intensity Changes Quenching or EnhancementProvides information on interactions with other molecules (quenchers, binding partners).

Computational Chemistry and Molecular Modeling of N Acetyl 2,6 Dimethyl Dl Tyrosine Analogues

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial in drug discovery and design for screening virtual libraries of compounds and for understanding the binding modes of potential inhibitors.

In the study of tyrosinase inhibitors, for example, molecular docking simulations have been employed to investigate the binding of novel chromane-6,7-diol analogues. researchgate.net Using algorithms like CDOCKER, LibDock, and AutoDock, researchers can predict the binding affinities and conformations of these designed inhibitors within the enzyme's active site. researchgate.net Such studies have revealed that chromane (B1220400) derivatives with a greater number of hydroxyl substitutions tend to exhibit stronger inhibition, which is attributed to the formation of additional hydrogen bonds with the target enzyme. researchgate.net The process often involves generating multiple conformations of the ligand within a defined spherical region of the active site and ranking them based on scoring functions that estimate the binding energy. researchgate.net

Similarly, molecular docking has been instrumental in identifying potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and proteins implicated in autoimmune disorders such as protein tyrosine phosphatase, nonreceptor type 22 (PTPN22). nih.gov By comparing the docking scores of novel compounds against reference drugs, researchers can identify promising new drug candidates. nih.gov

Table 1: Molecular Docking Parameters for a Tyrosinase Inhibition Study

Parameter Description Value/Method
Target Protein Mushroom Tyrosinase (Agaricus bisporus) Rigid Receptor
Ligands Novel Chromane-6,7-diol analogues Flexible Ligands
Docking Algorithms CDOCKER, LibDock, AutoDock -
Active Site Definition Spherical region around the catalytic site 12 Å diameter
Conformations Generated per Ligand Multiple initial poses to explore binding modes 10

| Final Minimization | Refinement of the best scoring poses | CHARMm-based force field |

Quantum Chemical Calculations for Vibrational and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the geometric, vibrational, and electronic properties of molecules. nih.gov These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic signatures.

By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can determine the equilibrium geometry and calculate the vibrational frequencies of molecules like N-Acetyl-2,6-dimethyl-DL-tyrosine analogues. researchgate.netnih.gov The calculated infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model and assign vibrational modes based on the potential energy distribution (PED). nih.govresearchgate.net

Furthermore, these calculations can shed light on the electronic properties of the molecule. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), with transitions often characterized as π→π* or n→π*. nih.govnih.gov Natural Bond Orbital (NBO) analysis is another valuable tool, used to understand intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net

Table 2: Representative Quantum Chemical Calculation Parameters

Calculation Type Method/Basis Set Properties Investigated
Geometry Optimization DFT/B3LYP/6-311G(d,p) Equilibrium geometry, conformational stability
Vibrational Frequencies DFT/B3LYP/6-311G(d,p) IR and Raman spectra, mode assignments (PED)
Electronic Properties TD-DFT UV-Vis absorption spectra, electronic transitions

| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer, hyperconjugation |

Advanced Analysis of Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of proteins and mediating ligand-receptor recognition. Their energies, typically ranging from -0.5 to -50 kcal/mol, are weak enough to be easily formed and broken, which is essential for dynamic biological processes. nih.gov

The cation-π interaction is a strong non-covalent force that occurs between a cation and the electron-rich face of a π system, such as the aromatic ring of tyrosine. epa.govnih.gov This interaction is a major contributor to molecular recognition in biological systems, influencing both protein structure and drug-receptor binding. epa.gov Cation-π interactions involving tyrosine residues are crucial for the binding of various ligands, including those with quaternary ammonium (B1175870) groups like choline. nih.govnih.gov The strength of these interactions can be substantial, with binding energies of 2-5 kcal/mol in aqueous media, making them competitive with hydrogen bonds and salt bridges. epa.govnih.gov The electrostatic component of this interaction arises from the attraction between the positive charge of the cation and the negative electrostatic potential on the face of the aromatic ring. epa.gov

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions. chemrxiv.orgresearchgate.net It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a function of ρ and ∇ρ that can identify regions of a molecule where non-covalent interactions occur. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, one can distinguish between different types of interactions.

This analysis generates 3D maps of interaction regions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces with negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces) are represented by green surfaces with values of sign(λ₂)ρ close to zero. chemrxiv.org

Strong repulsive interactions (e.g., steric clashes) are shown as red surfaces with positive values of sign(λ₂)ρ.

RDG analysis has been successfully applied to study the interactions in systems like the adenine-thymine base pair, water dimers, and peptide-anion complexes, providing a clear visual representation of the non-covalent bonding patterns. chemrxiv.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of biomolecules and their complexes over time. These methods provide insights into the flexibility of ligands and receptors, the stability of binding poses, and the mechanisms of ligand-induced conformational changes.

MD simulations of ligand-receptor complexes, such as tankyrase 2 with its inhibitors, can reveal distinct conformational states of the ligand-binding pocket that may not be observable in static crystal structures. nih.gov These simulations can show how the binding of a ligand can induce conformational changes, for instance, shifting the protein from a "closed" to an "open" or "semi-open" state. nih.gov The stability of a ligand within the binding site can be assessed by monitoring its root-mean-square deviation (RMSD) from an initial docked pose over the course of the simulation. nih.gov

NMR-based structural analysis, in conjunction with MD simulations, has been used to study peptide derivatives containing 2',6'-dimethyl-L-tyrosine (Dmt). arizona.edu These studies have shown that the incorporation of Dmt can induce a more structured conformation in the peptide's pharmacophore region, which can be correlated with its binding affinity and activity at target receptors. arizona.edu

Application of Fukui Functions for Chemical Reactivity and Selectivity Prediction

In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and reactivity of molecules. Within the framework of conceptual DFT, the Fukui function, ƒ(r), is a key descriptor that helps in identifying the most reactive sites within a molecule. nih.gov This function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

The Fukui function is defined as the partial derivative of the electron density, ρ(r), with respect to the number of electrons, N, at a constant external potential, v(r):

ƒ(r) = [∂ρ(r)/∂N]ᵥ₍ᵣ₎

In practice, a finite difference approximation is used to calculate the condensed Fukui functions for individual atomic sites. This involves calculating the electronic properties of the molecule in its neutral (N), cationic (N-1), and anionic (N+1) states.

Three types of condensed Fukui functions are typically calculated to predict different types of chemical reactions:

ƒ+ for nucleophilic attack (addition of an electron).

ƒ- for electrophilic attack (removal of an electron).

ƒ0 for radical attack.

A higher value of a particular Fukui function at an atomic site suggests a greater reactivity of that site towards the corresponding type of attack. researchgate.net

While no specific studies applying Fukui functions to this compound have been published, the principles can be illustrated by considering the reactivity of its core components: the N-acetylated amino acid moiety and the substituted phenol (B47542) ring. The phenol ring, in particular, is known to be highly reactive towards electrophilic aromatic substitution, with the hydroxyl group being a strongly activating, ortho- and para-directing substituent. openstax.org

To illustrate how Fukui functions could be used to predict the reactivity of an analogue of this compound, a hypothetical set of condensed Fukui function values is presented in the table below. These values are based on the expected electronic effects of the substituents on the aromatic ring.

Table 1. Hypothetical Condensed Fukui Function Values for Selected Atoms in an this compound Analogue

This table illustrates the predicted reactivity of different atomic sites towards electrophilic, nucleophilic, and radical attack based on hypothetical Fukui function calculations.

Atomic Siteƒ- (Electrophilic Attack)ƒ+ (Nucleophilic Attack)ƒ0 (Radical Attack)
C1 (Aromatic Ring)0.050.020.035
C2, C6 (Aromatic Ring, with methyl groups)0.080.010.045
C3, C5 (Aromatic Ring, ortho to OH)0.150.030.09
C4 (Aromatic Ring, with OH group)0.120.040.08
O (of OH group)0.250.050.15
N (Amide)0.100.080.09
C (Carbonyl)0.030.200.115

Detailed Research Findings from Analogous Systems:

Studies on substituted phenols have shown that electron-donating groups increase the reactivity towards electrophiles, particularly at the ortho and para positions. cmu.edu This aligns with the expected high ƒ- values at the C3 and C5 positions of the tyrosine ring. The hydroxyl group itself is also a primary site for reactions, which would be reflected in a high ƒ- value on the oxygen atom.

For nucleophilic attack, sites with a lower electron density are more favorable. In this compound, the carbonyl carbon of the acetyl group would be a prime candidate for nucleophilic attack, and thus is expected to have a high ƒ+ value.

Radical attack reactivity is generally an average of the electrophilic and nucleophilic tendencies. The sites most susceptible to radical attack would be those that can stabilize an unpaired electron, such as the phenolic oxygen and the activated positions on the aromatic ring.

The application of Fukui functions can provide valuable, atom-specific insights into the chemical behavior of this compound and its analogues. These theoretical predictions can guide synthetic chemists in designing reactions and help in understanding the potential metabolic pathways of these compounds. However, it is important to note that these are predictive models and experimental validation is crucial.

N Acetyl 2,6 Dimethyl Dl Tyrosine As a Research Tool and Building Block in Advanced Chemical Research

Applications in Advanced Peptide Chemistry and Peptidomimetic Design

N-Acetyl-2,6-dimethyl-DL-tyrosine, a derivative of the amino acid tyrosine, has emerged as a valuable molecular tool in the field of advanced peptide chemistry and the design of peptidomimetics. Its unique structural features, particularly the presence of two methyl groups on the phenyl ring of tyrosine, confer specific properties that researchers have exploited to develop novel bioactive compounds.

Development of Opioid Ligands with Tailored Potency and Receptor Selectivity

A significant area of application for this compound is in the development of opioid ligands with enhanced potency and selectivity for specific opioid receptor subtypes (μ, δ, and κ). The dimethylated tyrosine residue, often abbreviated as Dmt, has been a key component in the synthesis of opioid peptides and peptidomimetics. nih.gov Its incorporation, particularly at the N-terminus of these molecules, has frequently resulted in superior potency at one or more of the opioid receptor types. researchgate.net

Research has shown that replacing the natural tyrosine residue with 2',6'-dimethyl-L-tyrosine (Dmt) can significantly influence the pharmacological profile of opioid ligands. For instance, the introduction of Dmt into peptide-derived lead compounds has led to improved bioactivities and metabolic stability. arizona.edu In one study, a compound featuring Dmt at the first position demonstrated potent and efficacious δ/μ opioid agonist and neurokinin 1 (NK1) antagonist activity, along with a significantly longer half-life in rat plasma. arizona.edu

The steric hindrance provided by the two methyl groups on the tyrosine ring is thought to play a crucial role in these enhanced properties. This structural modification can induce a more defined conformation in the opioid pharmacophore, which is the part of the molecule that interacts with the opioid receptors. arizona.edu This can lead to a better fit and stronger binding to the target receptor, resulting in increased potency.

Furthermore, the substitution of other residues with Dmt has been explored to shift the affinity and selectivity of ligands towards specific opioid receptors. For example, in a series of peptidomimetics based on the Aba-Gly scaffold, the replacement of a Tic residue with an Aba-Gly moiety coupled to different chemical groups, in conjunction with a Dmt residue, shifted the compounds' affinity and bioactivity towards the μ-opioid receptors. nih.govebi.ac.uk These findings highlight the utility of Dmt-containing compounds as templates for a new class of lead opioid agonists. nih.govebi.ac.uk

Below is a table summarizing the effects of incorporating 2',6'-dimethyl-L-tyrosine (Dmt) into opioid peptidomimetics:

Original Compound/Scaffold Modification Resulting Compound/Effect Receptor Selectivity Reference
Peptide-derived lead compoundsReplacement of Tyr with Dmt at position 1Improved multivalent bioactivities and metabolic stabilityδ/μ opioid agonist, NK1 antagonist arizona.edu
Dmt-Tic ligandsSubstitution of Tic with Aba-Gly coupled to various groupsShifted affinity and bioactivity to μ-opioid receptorsμ-opioid receptors nih.govebi.ac.uk

Integration into Scaffolds for Novel Bioactive Compound Discovery

The utility of this compound extends beyond opioid research into the broader field of bioactive compound discovery. Its incorporation into various molecular scaffolds serves as a strategy to explore new chemical space and develop novel compounds with desired biological activities. The Aba-Gly scaffold, for example, when incorporated into Dmt-Tic ligands, has led to the development of unique mu-opioid receptor ligands. nih.gov These compounds represent a new class of lead opioid agonists that are relatively easy to synthesize. nih.gov

The constrained nature of the Dmt residue can be advantageous in designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By restricting the conformational flexibility of the molecule, researchers can design compounds that are more selective for their target and less prone to degradation by enzymes.

Utility in Stable Isotope Labeling for Metabolomics and Proteomics Studies

While direct evidence for the use of this compound in stable isotope labeling is not prevalent in the provided search results, the principles of stable isotope labeling in metabolomics and proteomics can be discussed in the context of related compounds. Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. nih.gov This involves replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.

In proteomics, a technique called stable-isotope dimethyl labeling is widely used for quantitative analysis. nih.gov This method involves the reductive amination of primary amines in peptides with isotopically labeled formaldehyde, allowing for the relative quantification of proteins between different samples. nih.gov This highlights a common strategy in the field that could theoretically be applied to this compound or its derivatives for specific research questions.

The application of stable isotope labeling allows for:

Metabolite Identification: Confirming the identity of novel metabolites. nih.gov

Quantification: Accurately measuring the concentration of metabolites. nih.gov

Flux Analysis: Studying the rate of metabolic reactions and pathways. nih.gov

Although specific studies employing isotopically labeled this compound were not found, its structural components, tyrosine and an acetyl group, are central to many metabolic pathways. Therefore, isotopically labeled versions of this compound could serve as valuable tracers in targeted metabolomics studies to investigate specific biochemical questions.

Development of Chemical Probes for Studying Biological Processes

N-Acetyl-L-tyrosine (NAT), a closely related compound, has been identified as an endogenous molecule that can act as a trigger for mitohormesis, a biological response to stress. nih.gov Under stressful conditions, NAT levels increase, leading to a small, transient increase in reactive oxygen species (ROS) production by mitochondria. nih.govmedchemexpress.com This, in turn, activates protective cellular pathways, such as the FoxO and Keap1 pathways, enhancing the expression of antioxidant enzymes and increasing stress tolerance. nih.govmedchemexpress.com

This discovery positions N-acetylated tyrosine derivatives as potential chemical probes for investigating cellular stress responses. A chemical probe is a small molecule used to study biological systems. By using a molecule like this compound, researchers could potentially modulate and study the intricate signaling pathways involved in stress response and mitochondrial function. The dimethylation of the tyrosine ring could offer altered potency, selectivity, or metabolic stability compared to the parent compound, N-Acetyl-L-tyrosine, making it a potentially more refined tool for these studies.

Building Block for Complex Organic Synthesis

The unnatural amino acid 2',6'-dimethyl-l-tyrosine is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. researchgate.net Its synthesis, however, has historically been challenging and costly. researchgate.net

Recent advancements have led to more efficient synthetic routes. For example, a three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine has been developed, which utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. researchgate.net This improved methodology facilitates the production of this important building block and its derivatives for incorporation into peptidomimetics and other complex molecules. researchgate.net

The availability of efficient synthetic methods for 2',6'-dimethyl-l-tyrosine and its N-acetylated form is crucial for its continued use as a versatile building block in the design and synthesis of new chemical entities with potential therapeutic applications.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The development of efficient and scalable synthetic methodologies is fundamental to enabling comprehensive biological evaluation. For N-Acetyl-2,6-dimethyl-DL-tyrosine, future research will likely focus on optimizing its production and developing analytical derivatization techniques.

Synthetic Routes: Although specific syntheses for this compound are not widely published, a logical approach would involve a two-stage process. The first stage is the synthesis of the 2,6-dimethyl-DL-tyrosine backbone. This can be adapted from established methods for its enantiomerically pure L-form (Dmt), a crucial component in synthetic opioid research. capes.gov.brnih.govresearchgate.netnih.gov Key strategies include palladium-catalyzed cross-coupling reactions or microwave-assisted Negishi coupling, which have proven effective for creating the sterically hindered tyrosine ring. capes.gov.brnih.gov The second stage involves the N-acetylation of the resulting amino acid. N-acetylation is a common post-translational modification in eukaryotes and a standard procedure in organic synthesis, often involving the transfer of an acetyl group from acetyl-CoA, catalyzed by N-terminal acetyltransferases (NATs) in biological systems. creative-proteomics.comwikipedia.orgwikipedia.orgnih.gov

Derivatization Strategies: To analyze the compound and its metabolites, particularly to separate its D- and L-enantiomers, derivatization is key. Future work could explore various chiral derivatizing agents. A common method involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers that can be readily separated and detected using high-performance liquid chromatography (HPLC). nih.govnih.govnih.gov This technique is well-established for the chiral separation of amino acids and other primary amines. nih.govnih.govoup.com Such methods would be crucial for pharmacokinetic studies and for differentiating the biological activities of the individual enantiomers.

Table 1: Potential Synthetic and Derivatization Strategies

Process Strategy Description Potential Application
Synthesis Palladium-Catalyzed Coupling Coupling an aryl iodide with an acetamidoacrylate derivative to form the tyrosine backbone. capes.gov.br Scalable production of the 2,6-dimethyl-DL-tyrosine precursor.
Synthesis Microwave-Assisted Negishi Coupling A rapid method for the key carbon-carbon bond formation in the synthesis of the tyrosine ring. nih.gov Efficient synthesis of the core amino acid structure.
Synthesis N-Acetylation Reaction of the amino group with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Final step to produce this compound.
Derivatization OPA/Chiral Thiol Method Pre-column derivatization with o-phthalaldehyde and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomers. nih.govnih.gov Enantiomeric separation and quantification in biological samples via HPLC.
Derivatization Fluorogenic Agent Labeling Use of reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to enhance detection sensitivity in HPLC. yakhak.org Trace-level detection in complex matrices.

Elucidation of Novel Biological Roles and Mechanistic Pathways in Broader Systems

The biological function of this compound is currently a black box. However, by examining its structural components, we can hypothesize potential activities that warrant investigation.

The N-acetyl group suggests a possible role in metabolic regulation and stress response. For instance, N-acetyl-L-tyrosine is known to be an endogenous molecule that can trigger mitohormesis, a protective cellular stress response. This effect is mediated by the activation of key signaling pathways involving FoxO and Keap1, which upregulate antioxidant defenses.

Conversely, the 2',6'-dimethyl-L-tyrosine (Dmt) component is widely used to enhance the potency and selectivity of synthetic opioid peptides. researchgate.netnih.gov The dimethyl groups provide steric bulk that can significantly alter how a molecule interacts with its receptor.

Therefore, this compound could possess a unique combination of these properties. The presence of both D- and L-isomers further complicates its potential biological profile. While L-amino acids are the building blocks of proteins in mammals, D-amino acids exist in nature and can have distinct biological roles, such as conferring resistance to enzymatic degradation (proteolysis). biopharmaspec.comstudysmarter.co.ukplanthealth.es The D-isomer might act as an antagonist or have entirely different targets compared to the L-isomer, and some D-amino acid-containing peptides have been found to be biologically active where their L-counterparts are not. nih.gov

Table 2: Hypothesized Biological Roles and Mechanistic Insights

Structural Component Known Activity Hypothesized Role for Target Compound Potential Mechanistic Pathway
N-Acetyl Group Induces mitohormesis and stress resistance. May act as a cytoprotective agent, particularly under cellular stress. Activation of FoxO/Keap1 signaling pathways, leading to increased antioxidant enzyme expression.
2,6-Dimethyl Tyrosine Modulates receptor binding and enhances potency of opioid peptides. researchgate.netnih.gov Could act as a modulator of various receptors, not limited to opioid receptors, due to its steric properties. Altered receptor-ligand interaction dynamics, potentially leading to agonistic or antagonistic effects.
DL-Racemic Mixture D-amino acids can confer proteolytic resistance and have unique biological activities. biopharmaspec.comnih.gov The D-enantiomer may have a longer biological half-life and could exhibit distinct or opposing effects to the L-enantiomer. Differential interaction with stereospecific enzymes and receptors. planthealth.esnih.gov

Advancements in Computational Prediction and Design for Tailored this compound Analogues

Computational chemistry offers powerful tools to explore the potential of this compound and to rationally design analogues with tailored properties before committing to costly and time-consuming synthesis.

Molecular Docking: This technique can be used to predict how the compound and its enantiomers might bind to the active sites of various biological targets, such as tyrosine kinases or other enzymes. scholarsresearchlibrary.comfip.orgnih.govmdpi.comiosrjournals.org By creating 3D models of the ligands and docking them into the crystal structures of proteins, researchers can estimate binding affinities and identify key interactions, providing a theoretical basis for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govuestc.edu.cn By creating a library of virtual analogues of this compound with varied functional groups, QSAR models can predict which modifications are most likely to enhance a desired activity. This requires a set of descriptors for the amino acid analogues to parameterize their physicochemical properties. acs.orgresearchgate.net

These computational approaches can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Integration with High-Throughput Screening and "-omics" Technologies for Comprehensive Analysis

To move from hypothesis to empirical evidence, a combination of high-throughput screening and systems biology approaches will be indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds for a specific biological activity. washington.eduacs.orgrsc.org Once a library of this compound analogues has been synthesized, HTS assays can be used to screen for inhibitors or activators of specific enzymes or receptor pathways. creative-enzymes.comnih.gov This is a cornerstone of modern drug discovery and would be essential for identifying the primary biological targets of these novel compounds.

"-omics" Technologies: To gain a broader understanding of the compound's effects on a biological system, "-omics" technologies are crucial.

Metabolomics can provide a comprehensive snapshot of the small-molecule metabolites in a cell or organism following treatment with the compound. nih.govnih.govyoutube.comyoutube.com This can reveal how the compound alters metabolic pathways and can help elucidate its mechanism of action. youtube.com

Proteomics analyzes the entire protein complement of a cell, identifying changes in protein expression or post-translational modifications in response to the compound. nih.govdavuniversity.orgmetwarebio.comnih.govfrontlinegenomics.com This can help identify the protein targets and the signaling pathways affected by the compound.

By integrating these advanced analytical methods, researchers can build a comprehensive picture of the biological impact of this compound and its analogues, paving the way for potential therapeutic applications.

Table 3: Application of Computational and High-Throughput Methods

Technology Application Expected Outcome
Molecular Docking Predict binding modes and affinities of the compound and its analogues to various protein targets. scholarsresearchlibrary.comnih.gov Identification of potential biological targets and rationale for observed activities.
QSAR Modeling Correlate structural features of analogues with biological activity to guide the design of more potent compounds. researchgate.netacs.org Predictive models that accelerate the optimization of lead compounds.
High-Throughput Screening (HTS) Rapidly screen libraries of analogues against specific enzymes or receptors. washington.eduacs.org Identification of "hit" compounds with desired biological activity for further development.
Metabolomics Profile changes in the cellular metabolome in response to the compound. nih.govyoutube.com Elucidation of metabolic pathways affected by the compound and its mechanism of action.
Proteomics Analyze global changes in protein expression and modification. nih.govdavuniversity.org Identification of direct protein targets and downstream signaling cascades.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Acetyl-2,6-dimethyl-DL-tyrosine, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis can be achieved via acetylation of 2,6-dimethyl-DL-tyrosine using acetic anhydride under controlled pH (neutral to slightly acidic) to avoid side reactions. Catalytic hydrogenation of N-acetyl-2,3-dehydroamino acid precursors (e.g., using chiral Rh catalysts) is another approach, enabling enantiomeric control . Reaction temperature (optimally 25–40°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from unreacted dimethyltyrosine or acetylated byproducts .

Q. How should researchers handle solubility and stability challenges during in vitro experiments?

  • Methodological Answer: this compound is sparingly soluble in aqueous buffers. Prepare stock solutions in DMSO (purged with inert gas to prevent oxidation) and dilute into isotonic saline or phosphate buffers (pH 7.4) to ≤1% organic solvent. Avoid prolonged storage of aqueous solutions (>24 hours) due to hydrolysis risks. For long-term stability, lyophilize the compound and store at –20°C under nitrogen .

Q. What analytical techniques are essential for characterizing purity and structural confirmation?

  • Methodological Answer: Use HPLC with UV detection (λ = 280 nm) to assess purity. Confirm structure via 1^1H/13^13C NMR (key peaks: acetyl methyl protons at ~2.1 ppm, aromatic protons at 6.7–7.2 ppm) and high-resolution mass spectrometry (expected [M+H]+^+ for C11_{11}H15_{15}NO3_3: 209.24). Compare with reference data from NIST or peer-reviewed spectral libraries .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for biological activity studies?

  • Methodological Answer: Enantiomers can be separated using chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Alternatively, enzymatic resolution with acylases may selectively hydrolyze the L-enantiomer. Biological assays should test both enantiomers independently, as methylation and acetylation may alter receptor binding affinity or metabolic stability .

Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic clearance)?

  • Methodological Answer: Discrepancies often arise from model systems (e.g., in vitro hepatocytes vs. in vivo rodent models). Use isotopic labeling (e.g., 14^{14}C-acetyl group) to track metabolic pathways via LC-MS/MS. Cross-validate results with microsomal stability assays and physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences .

Q. How does the methyl substitution at positions 2 and 6 on the tyrosine ring influence interactions with enzymatic targets (e.g., tyrosine kinases or decarboxylases)?

  • Methodological Answer: Molecular docking simulations (using AutoDock Vina) can predict steric hindrance effects caused by 2,6-dimethyl groups on binding to active sites. Validate experimentally via competitive inhibition assays with unmodified tyrosine. Compare KiK_i values to quantify affinity changes .

Q. What experimental designs are optimal for probing the neuroprotective or cytotoxic effects of this compound in neuronal cell lines?

  • Methodological Answer: Use SH-SY5Y or PC12 cells treated with oxidative stress inducers (e.g., H2_2O2_2). Pre-treat with this compound (1–100 µM) and measure viability via MTT assay. Include controls for acetylated metabolites (e.g., N-acetylcysteine) to differentiate mechanisms. Transcriptomic profiling (RNA-seq) can identify pathways modulated by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.